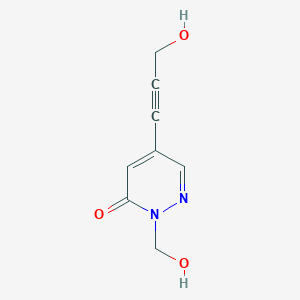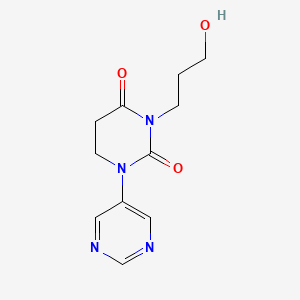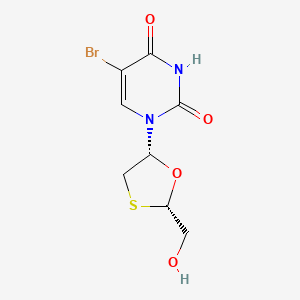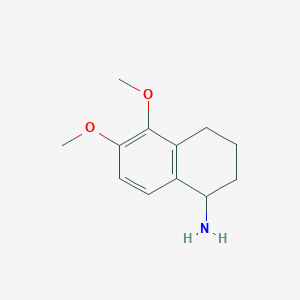![molecular formula C9H17N3O B13112685 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one CAS No. 85817-81-8](/img/structure/B13112685.png)
3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,3-diaminopyridine with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[1,2-a]pyrazine: Versatile scaffold in organic synthesis and drug development.
Pyrazolo[3,4-d]pyrimidine: Used as CDK2 inhibitors in cancer treatment.
Uniqueness: 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one is unique due to its specific structural features and the range of reactions it can undergo.
Propriétés
Numéro CAS |
85817-81-8 |
|---|---|
Formule moléculaire |
C9H17N3O |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
3,3,8-trimethyl-2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-1-one |
InChI |
InChI=1S/C9H17N3O/c1-6-7-8(13)11-9(2,3)12(7)5-4-10-6/h6-7,10H,4-5H2,1-3H3,(H,11,13) |
Clé InChI |
MAVYFDQFODQBNV-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C(=O)NC(N2CCN1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)













